

Technical Support Center: Overcoming Poor Leveling in Coatings Containing Disperbyk 160

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Disperbyk 160**

Cat. No.: **B1167488**

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor leveling in coatings formulated with **Disperbyk 160**.

Frequently Asked Questions (FAQs)

Q1: What is **Disperbyk 160** and what is its primary function in a coating formulation?

Disperbyk 160 is a high molecular weight wetting and dispersing additive for solvent-borne coating systems.^{[1][2][3]} Its primary function is to deflocculate and stabilize pigments and fillers, preventing them from re-agglomerating.^{[1][2]} This is achieved through steric hindrance, where the large polymer chains of the additive adsorb onto the pigment surface, creating a protective barrier.^[2] Proper dispersion with **Disperbyk 160** leads to improved color strength, gloss, and hiding power.^{[1][3]} It also helps to reduce the viscosity of the millbase, which can contribute to better leveling and allow for higher pigment loading.^{[2][3]}

Q2: Can the use of **Disperbyk 160** lead to poor leveling?

While **Disperbyk 160** is designed to improve leveling by reducing viscosity, improper use can contribute to leveling issues.^[2] Poor leveling can manifest as surface defects such as orange peel, craters, and brush marks. The primary causes of poor leveling in a coating system are often related to surface tension gradients, improper solvent evaporation, and high viscosity.^[4] An incorrect dosage of **Disperbyk 160** can negatively influence the rheological properties of the coating, potentially leading to these defects.

Q3: What is the recommended method for incorporating **Disperbyk 160** into a formulation?

For optimal performance, **Disperbyk 160** should be added to the millbase before the pigments. [2] The recommended procedure is to first mix the resin and solvents, then add **Disperbyk 160** and mix until it is uniformly dissolved. Finally, the pigments should be added to this mixture. To prevent the formation of seeds, it is also recommended to dilute **Disperbyk 160** to 15% solids with a suitable solvent from the formulation before adding it to the resin solution.[2]

Q4: Are there any co-additives that are recommended for use with **Disperbyk 160** to improve leveling?

Yes, for baking systems, it is recommended to use a silicone-based surface additive like BYK-331 in conjunction with **Disperbyk 160**.[2] BYK-331 helps to improve leveling and prevent the formation of Bénard cells, which are hexagonal surface patterns that can form during solvent evaporation.[2]

Troubleshooting Guide: Poor Leveling

This guide addresses common questions and issues related to poor leveling in coatings containing **Disperbyk 160**.

Problem: My coating exhibits poor leveling (e.g., orange peel, brush marks) after application.

What are the potential causes related to **Disperbyk 160**?

Poor leveling in a coating containing **Disperbyk 160** can stem from several factors, often related to the concentration of the dispersant and its interaction with other components in the formulation.

Potential Cause 1: Incorrect Dosage of **Disperbyk 160**

An incorrect amount of **Disperbyk 160**, either too little or too much, can negatively impact the coating's rheology and lead to poor leveling.

- **Insufficient **Disperbyk 160**:** If the dosage is too low, the pigments may not be fully dispersed and stabilized. This can lead to flocculation, where pigments clump together, causing an increase in viscosity and hindering the flow and leveling of the coating.

- Excessive **Disperbyk 160**: An overdose of a high molecular weight dispersant can also be detrimental. The excess, unadsorbed dispersant in the system can interact with the resin and other components, potentially leading to an increase in viscosity or other surface defects.

Solution:

To determine the optimal concentration of **Disperbyk 160**, it is crucial to perform a ladder study. This involves preparing a series of formulations with varying concentrations of the dispersant while keeping all other components constant. The leveling of each formulation can then be assessed to identify the optimal dosage.

Recommended Dosage Guidelines for **Disperbyk 160** (as a starting point for ladder studies):

Pigment Type	Recommended Dosage (% additive as supplied, based on pigment weight)
Inorganic Pigments	10 - 15%
Titanium Dioxide	5 - 6%
Organic Pigments	30 - 90%
Carbon Blacks	70 - 140%

These recommendations are starting points and the optimal level is highly dependent on the specific pigment's particle size and surface area.[\[1\]](#)

Potential Cause 2: Incompatibility with Solvents

The choice of solvent in your formulation can significantly impact the effectiveness of **Disperbyk 160** and the overall leveling of the coating. The polymeric chains of the dispersant need to be well-solvated to provide effective steric stabilization.

Solution:

Disperbyk 160 is supplied in a xylene/butyl acetate 6/1 solvent blend.[\[5\]](#) When formulating, ensure that the solvent system used is compatible with this blend and the polyurethane-based chemistry of the dispersant. Solvents with poor compatibility can cause the dispersant's

polymer chains to collapse, reducing its effectiveness and potentially leading to flocculation and poor leveling.

- **Evaporation Rate:** The evaporation rate of the solvent blend is critical. A solvent that evaporates too quickly can cause the viscosity of the coating to increase rapidly, preventing it from leveling out. Conversely, a solvent that evaporates too slowly can prolong the open time, but may also lead to sagging or other defects. A balanced solvent blend with a controlled evaporation rate is key to achieving good leveling.

Potential Cause 3: Interaction with Other Additives

The interaction between **Disperbyk 160** and other additives in the formulation, such as rheology modifiers or other surface agents, can influence leveling.

Solution:

When troubleshooting, consider the compatibility of all additives in the system. As mentioned, for baking systems, the addition of a leveling agent like BYK-331 is recommended to work synergistically with **Disperbyk 160**.^[2] If you are using other additives, it may be necessary to evaluate their compatibility and potential impact on the performance of the dispersant.

Experimental Protocols

Ladder Study for Optimizing Disperbyk 160 Concentration

Objective: To determine the optimal dosage of **Disperbyk 160** for a given pigment and resin system to achieve the best leveling.

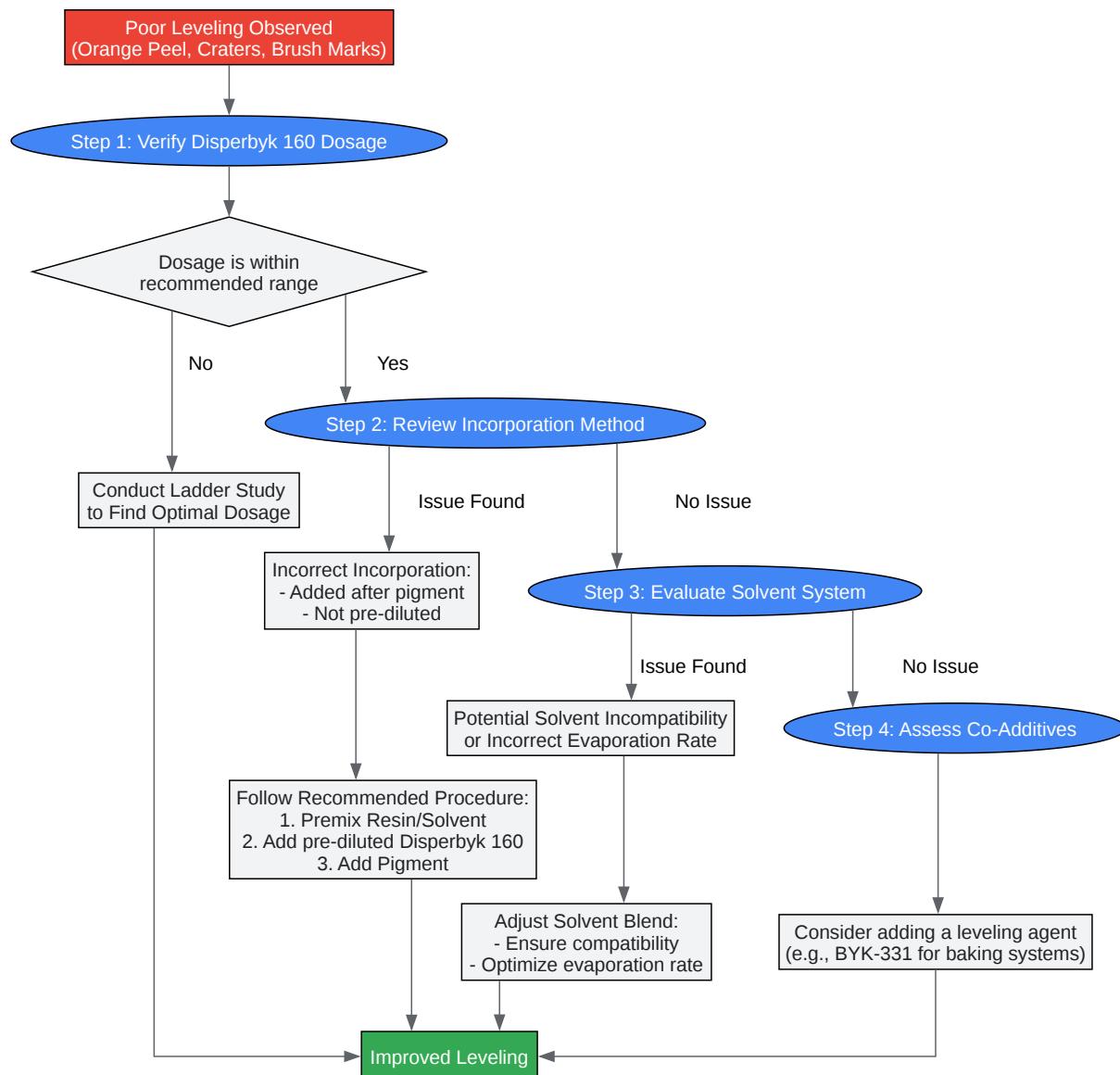
Methodology:

- **Prepare a Master Batch:** Prepare a master batch of the coating formulation without **Disperbyk 160** and the pigment.
- **Create a Pigment Paste:** In a separate container, prepare a pigment paste by incorporating the pigment into a portion of the master batch.

- Formulate a Ladder Series: Prepare a series of small-scale formulations by adding varying amounts of **Disperbyk 160** to aliquots of the pigment paste. The concentrations should bracket the recommended dosage range for the specific pigment type.
- Incorporate and Mix: Ensure that the **Disperbyk 160** is thoroughly incorporated into each formulation using appropriate mixing equipment (e.g., high-speed disperser).
- Let Down: Add the remaining components of the formulation (the "let-down") to each sample and mix until uniform.
- Evaluate Leveling: Apply each formulation to a substrate and evaluate the leveling using a standardized test method, such as ASTM D4062.

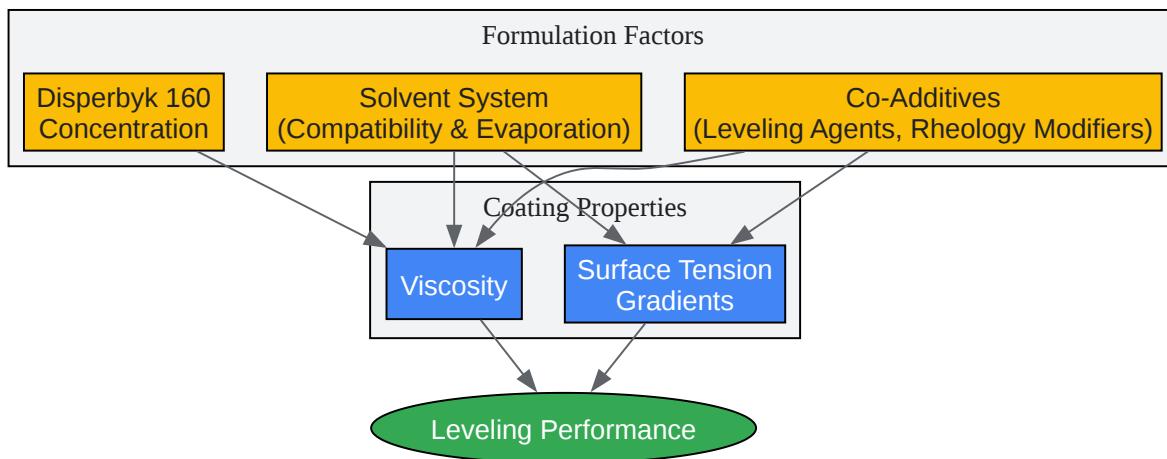
Evaluation of Leveling using ASTM D4062

Objective: To quantitatively assess the leveling characteristics of a coating.


Methodology (summarized from ASTM D4062 - Standard Test Method for Leveling of Paints by Draw-Down Method):[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Apparatus:
 - Leveling Test Blade: A grooved draw-down blade designed to create parallel ridges in the wet film.[\[6\]](#)
 - Draw-Down Plate: A flat, smooth surface to guide the blade.[\[6\]](#)
 - Syringe: For applying a consistent amount of paint.[\[6\]](#)
 - Leveling Standards: A set of plastic standards with ridges of varying degrees of leveling, rated from 0 (worst) to 10 (best).
- Procedure:
 - Place the test panel on the draw-down plate.
 - Dispense a specified amount of the coating onto the panel in front of the leveling test blade.

- Draw the blade down the panel at a uniform speed to create a ridged film.
- Allow the film to dry in a horizontal position.
- View the dried film under an oblique light source to accentuate the ridges.
- Compare the appearance of the paint ridges to the plastic leveling standards and assign a rating based on the standard that most closely matches the sample.


Visualizations

Troubleshooting Workflow for Poor Leveling

[Click to download full resolution via product page](#)

Caption: A workflow diagram for troubleshooting poor leveling in coatings containing **Disperbyk 160**.

Relationship Between Formulation Factors and Leveling

[Click to download full resolution via product page](#)

Caption: The relationship between formulation factors, coating properties, and final leveling performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. specialchem.com [specialchem.com]
- 2. media.knowde.com [media.knowde.com]
- 3. products.omya.com [products.omya.com]

- 4. Causes of Orange Peel Wrinkles in the Coating Film During Spraying and Improvement Methods - GuangDong Seaton Advanced Materials Co.,Ltd [m.seaton-cn.com]
- 5. researchgate.net [researchgate.net]
- 6. kelid1.ir [kelid1.ir]
- 7. specialchem.com [specialchem.com]
- 8. store.astm.org [store.astm.org]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. store.astm.org [store.astm.org]
- To cite this document: BenchChem. [Technical Support Center: Overcoming Poor Leveling in Coatings Containing Disperbyk 160]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1167488#overcoming-poor-leveling-in-coatings-containing-disperbyk-160]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com